molecular formula C3H2ClN3O B13707481 1H-1,2,3-Triazole-5-carbonyl Chloride

1H-1,2,3-Triazole-5-carbonyl Chloride

Cat. No.: B13707481
M. Wt: 131.52 g/mol
InChI Key: JFOBAJZUGGLPGQ-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-5-carbonyl Chloride is a nitrogen-containing heterocyclic compound belonging to the 1,2,3-triazole family. These compounds are known for their high chemical stability, aromatic character, and ability to form hydrogen bonds. They have found broad applications in various fields, including pharmaceuticals, organic synthesis, and materials science .

Chemical Reactions Analysis

1H-1,2,3-Triazole-5-carbonyl Chloride undergoes various chemical reactions, including:

Scientific Research Applications

1H-1,2,3-Triazole-5-carbonyl Chloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole-5-carbonyl Chloride involves its interaction with various molecular targets. The triazole ring can inhibit enzyme activities, such as acetylcholinesterase and butyrylcholinesterase, by forming stable complexes with the active sites of these enzymes . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

1H-1,2,3-Triazole-5-carbonyl Chloride can be compared with other triazole derivatives, such as:

This compound stands out due to its unique combination of stability, reactivity, and versatility in various applications.

Properties

IUPAC Name

2H-triazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O/c4-3(8)2-1-5-7-6-2/h1H,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOBAJZUGGLPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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